c‑Src Kinase Inhibition: 2.4‑Fold Higher Potency than Parent Compound PD 173955
The target compound (designated as compound 63 in the primary medicinal chemistry study) inhibits c‑Src kinase with an IC50 of 9 nM, compared to the parent analog PD 173955 (CAS 260415‑63‑2), which exhibits an IC50 of 22 nM against Src [1]. This represents a 2.4‑fold improvement in potency against the non‑receptor tyrosine kinase c‑Src. The difference is attributed to the replacement of the 3‑(methylthio)phenylamino group in PD 173955 with a 3‑carboxyphenylamino (benzoic acid) moiety, which enhances binding interactions within the ATP‑binding pocket of c‑Src [1].
| Evidence Dimension | c‑Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM (0.009 μM) |
| Comparator Or Baseline | PD 173955: 22 nM |
| Quantified Difference | 2.4‑fold lower IC50 (higher potency) |
| Conditions | In vitro kinase assay using recombinant c‑Src and [γ‑32P]ATP as phosphate donor; compounds were ATP‑competitive inhibitors |
Why This Matters
For researchers requiring maximal c‑Src inhibition in cellular or in vivo models, the 2.4‑fold potency advantage may translate to lower effective concentrations and reduced off‑target effects at higher doses.
- [1] Klutchko, S. R., Hamby, J. M., Boschelli, D. H., Wu, Z., Kraker, A. J., Amar, A. M., ... & Showalter, H. D. H. (1998). 2‑Substituted Aminopyrido[2,3‑d]pyrimidin‑7(8H)‑ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 41(17), 3276‑3292. View Source
